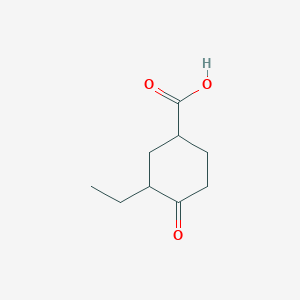

3-Ethyl-4-oxocyclohexane-1-carboxylic acid

Description

Historical Context and Significance of Substituted Cyclohexanones and Cyclohexane (B81311) Carboxylic Acids

The study of cyclohexane derivatives is deeply rooted in the history of organic chemistry. Cyclohexanone (B45756), the parent ketone of this family, has been a subject of interest for over a century, with industrial production methods developed based on the oxidation of cyclohexane or the hydrogenation of phenol (B47542). fishersci.ca This accessibility has established cyclohexanones as fundamental building blocks in organic synthesis. chemicalbook.com The cyclohexanone skeleton is a core structure in numerous natural products and pharmaceutical drugs, driving considerable interest in the stereoselective synthesis of its substituted variants. beilstein-journals.orgnih.gov

Similarly, cyclohexane carboxylic acids are of significant industrial and academic importance. They serve as raw materials for a variety of synthetic organic materials and fine chemicals. nih.gov A prominent synthetic route to these compounds involves the hydrogenation of the corresponding benzoic acid derivatives. nih.gov The functional group combination in molecules like 3-Ethyl-4-oxocyclohexane-1-carboxylic acid, which contains both a ketone and a carboxylic acid on a cyclohexane frame, makes them particularly valuable as bifunctional intermediates, allowing for sequential or selective chemical transformations at different sites of the molecule. For instance, ethyl 4-oxocyclohexane-1-carboxylate is a key starting material in a novel synthetic route for Tranexamic acid, a medication used to treat or prevent excessive blood loss. researchgate.net

Structural Features and Unique Reactivity of this compound within the Cyclohexane Framework

While specific research literature on this compound is not extensively available, its structural features and reactivity can be inferred from well-established principles of organic chemistry and data from closely related analogs. The molecule incorporates a cyclohexane ring substituted with a carboxylic acid at C1, an ethyl group at C3, and a carbonyl (keto) group at C4.

The cyclohexane ring typically adopts a stable chair conformation to minimize steric and torsional strain. The substituents (carboxyl and ethyl groups) can exist in either axial or equatorial positions. The relative stereochemistry of these three substituents gives rise to several possible diastereomers (e.g., cis/trans relationships). For a 1,3,4-trisubstituted cyclohexane, the thermodynamically most stable isomer will have the bulky substituents in equatorial positions to avoid unfavorable 1,3-diaxial interactions. mvpsvktcollege.ac.inlibretexts.org

The reactivity of this molecule is dictated by its three principal components:

Ketone (at C4): The carbonyl group is susceptible to nucleophilic attack, allowing for reactions such as reduction to a secondary alcohol, Grignard reactions, and Wittig olefination. The adjacent protons at C3 and C5 are acidic and can be removed by a base to form an enolate, enabling alpha-alkylation or condensation reactions.

Carboxylic Acid (at C1): This functional group exhibits typical acidic behavior and can undergo reactions such as esterification, conversion to an acid chloride, amide formation, and reduction to a primary alcohol. libretexts.org Its presence also influences the acidity of the alpha-protons.

Ethyl Group (at C3): This alkyl group primarily adds steric bulk, influencing the conformational preference of the ring and the stereochemical outcome of reactions at the adjacent ketone.

The interplay between the ketone and carboxylic acid functionalities allows for complex synthetic pathways, such as intramolecular cyclizations, depending on the stereochemical arrangement of the substituents.

Physicochemical Properties (Data from Analogous Compounds)

Direct experimental data for this compound is limited. The table below presents data for the closely related compound 4-Oxocyclohexanecarboxylic acid to provide an estimate of its properties.

| Property | Value (for 4-Oxocyclohexanecarboxylic acid) |

| Molecular Formula | C₇H₁₀O₃ |

| Molecular Weight | 142.15 g/mol |

| Melting Point | 67-71 °C |

| pKa | Data not available |

| Appearance | Solid |

Data sourced from PubChem CID 192730 and Sigma-Aldrich for CAS 874-61-3. nih.govsigmaaldrich.comnih.gov

Overview of Research Directions and Open Questions Pertaining to this compound

The potential utility of this compound lies in its role as a complex building block for synthesizing novel compounds, particularly in medicinal chemistry.

Potential Research Applications:

Synthesis of Pharmaceutical Analogs: Given that the simpler ethyl 4-oxocyclohexanecarboxylate (B1232831) is a precursor to Tranexamic acid, the title compound could be an ideal starting material for creating novel, substituted analogs of Tranexamic acid or other biologically active molecules. researchgate.netderpharmachemica.com The ethyl group at the 3-position could modulate the pharmacological properties of the resulting compounds.

Scaffold for Combinatorial Chemistry: The trisubstituted cyclohexane framework is a valuable scaffold for generating libraries of diverse small molecules for drug discovery screening. The distinct reactivity of the ketone and carboxylic acid allows for the systematic introduction of different chemical moieties.

Probes for Mechanistic Studies: The fixed, yet complex, stereochemical nature of its isomers could be useful in studying the mechanisms of enzyme-catalyzed reactions or in the development of diastereoselective synthetic methods. beilstein-journals.orgnih.gov

Open Questions for Future Research:

Diastereoselective Synthesis: A primary challenge is the development of synthetic routes that can selectively produce a single diastereomer of this compound. Exploring organocatalyzed or transition-metal-catalyzed annulation reactions could be a fruitful avenue. nih.gov

Conformational Analysis: Detailed spectroscopic (NMR) and computational studies are needed to fully characterize the conformational preferences of the various stereoisomers and to understand how the interplay of the ethyl, carboxyl, and keto groups influences the ring geometry. nih.gov

Exploration of Reactivity: A systematic investigation into the chemical reactivity of this specific molecule is required to understand how the electronic and steric effects of the three substituents influence the behavior of the ketone and carboxylic acid functional groups compared to simpler analogs.

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-4-oxocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-2-6-5-7(9(11)12)3-4-8(6)10/h6-7H,2-5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWFREUXCTOSAMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(CCC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53792-12-4 | |

| Record name | 3-ethyl-4-oxocyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Ethyl 4 Oxocyclohexane 1 Carboxylic Acid

Precursor-Based Synthetic Routes

The construction of the 3-Ethyl-4-oxocyclohexane-1-carboxylic acid framework can be efficiently achieved through precursor-based strategies. These approaches utilize readily available starting materials and employ well-established reaction pathways to build the target molecule.

Synthesis from Acyclic Precursors via Cyclization Reactions

One fundamental approach to constructing the substituted cyclohexane (B81311) ring of this compound is through the cyclization of acyclic precursors. Reactions such as the Dieckmann condensation or intramolecular aldol (B89426) reactions are powerful tools for forming cyclic structures.

For instance, a suitably substituted acyclic diester could undergo an intramolecular Dieckmann condensation to form a cyclic β-keto ester. Subsequent alkylation and decarboxylation steps could then lead to the desired product. The general principle involves the base-catalyzed intramolecular condensation of a diester to yield a β-keto ester. While specific examples for the direct synthesis of this compound via this method are not extensively documented in readily available literature, the fundamental principles of the Dieckmann condensation provide a viable theoretical pathway.

Similarly, an intramolecular aldol condensation of a 1,5-dicarbonyl compound could be envisioned to form the six-membered ring. The challenge in this approach lies in the synthesis of the specific acyclic precursor containing the necessary ethyl group and the precursors to the carboxylic acid and ketone functionalities at the correct positions.

Strategies Employing Cyclohexane Derivatives as Starting Materials

A more common and often more practical approach involves the modification of existing cyclohexane derivatives. A key and commercially available starting material for this strategy is ethyl 4-oxocyclohexane-1-carboxylate . This compound provides the basic carbocyclic framework and the ester functionality, which can be later converted to the carboxylic acid. The primary challenge then becomes the regioselective introduction of an ethyl group at the C-3 position.

Several synthetic strategies can be employed to achieve this transformation:

Conjugate Addition to an α,β-Unsaturated Intermediate: A powerful method for introducing substituents at the β-position of a carbonyl group is through conjugate addition. This would involve the initial conversion of ethyl 4-oxocyclohexane-1-carboxylate to its α,β-unsaturated analogue, ethyl 4-oxocyclohex-2-ene-1-carboxylate . The synthesis of this unsaturated precursor is a critical first step. Subsequently, the introduction of the ethyl group can be achieved via a 1,4-conjugate addition using an organocuprate reagent, such as lithium diethylcuprate (Et₂CuLi), a Gilman reagent. This reaction is known for its high efficiency in forming carbon-carbon bonds in a conjugate manner.

Stork Enamine Alkylation: The Stork enamine alkylation offers another regioselective method for α-alkylation of ketones. chemicalbook.comwikipedia.orgorganicchemistrytutor.comchemistrysteps.com In this approach, ethyl 4-oxocyclohexane-1-carboxylate would first be reacted with a secondary amine (e.g., pyrrolidine, piperidine, or morpholine) to form a more nucleophilic enamine intermediate. wikipedia.orgcambridge.org The resulting enamine can then react with an ethyl halide (e.g., ethyl iodide or ethyl bromide) in an SN2 reaction to introduce the ethyl group at the desired α-position to the original ketone (which is the C-3 position in the target molecule). wikipedia.orgorganicchemistrytutor.com Subsequent hydrolysis of the iminium ion intermediate would then regenerate the ketone, yielding ethyl 3-ethyl-4-oxocyclohexane-1-carboxylate. wikipedia.org

| Starting Material | Key Intermediate(s) | Key Reaction(s) |

| Ethyl 4-oxocyclohexane-1-carboxylate | Ethyl 4-oxocyclohex-2-ene-1-carboxylate | Dehydrogenation/Introduction of unsaturation |

| Ethyl 4-oxocyclohex-2-ene-1-carboxylate | Ethyl 3-ethyl-4-oxocyclohexane-1-carboxylate | Conjugate Addition (e.g., with Et₂CuLi) |

| Ethyl 4-oxocyclohexane-1-carboxylate | Enamine derivative | Stork Enamine Formation |

| Enamine derivative | Ethyl 3-ethyl-4-oxocyclohexane-1-carboxylate | Alkylation with an ethyl halide |

Regio- and Stereoselective Approaches in Synthesis

Achieving the desired regioselectivity—the placement of the ethyl group specifically at the C-3 position—is a critical aspect of the synthesis. The methods described above, such as conjugate addition and Stork enamine alkylation, are inherently regioselective.

Regioselectivity: In the conjugate addition approach, the regioselectivity is dictated by the electronic nature of the α,β-unsaturated system, which directs the nucleophilic attack of the cuprate (B13416276) to the β-carbon. In the Stork enamine alkylation, the formation of the thermodynamically more stable enamine, if there are two possible regioisomers, can influence the position of alkylation. For ethyl 4-oxocyclohexane-1-carboxylate, the enamine is expected to form involving the α-carbon at C-3, leading to the desired regioselectivity.

Stereoselectivity: The synthesis of this compound can also lead to the formation of stereoisomers. The cyclohexane ring can exist in different conformations, and the substituents (ethyl and carboxylic acid groups) can be oriented in either axial or equatorial positions. The relative stereochemistry of the ethyl and carboxylate groups (cis or trans) is a key consideration. The thermodynamic stability of the final product often favors the conformation where bulky groups occupy equatorial positions to minimize steric hindrance. The specific reaction conditions and reagents used can influence the stereochemical outcome of the reaction. For instance, in conjugate addition reactions, the approach of the nucleophile can be influenced by the existing stereochemistry of the substrate, potentially leading to diastereoselective outcomes.

Key Synthetic Transformations for Introducing Ethyl and Carboxylic Acid Functionalities

The successful synthesis of this compound hinges on the effective installation and manipulation of its key functional groups.

Ethyl Group Installation Strategies

As discussed in the previous section, the primary strategies for introducing the ethyl group onto the cyclohexane ring are:

Conjugate Addition: This method utilizes organocuprates, which are soft nucleophiles that preferentially add to the β-carbon of an α,β-unsaturated carbonyl compound. The reaction of lithium diethylcuprate with ethyl 4-oxocyclohex-2-enecarboxylate is a prime example.

Enamine Alkylation: The Stork enamine synthesis provides a milder alternative to direct enolate alkylation, often with better control over mono-alkylation. wikipedia.orgorganicchemistrytutor.comchemistrysteps.com The formation of an enamine from ethyl 4-oxocyclohexane-1-carboxylate increases the nucleophilicity of the α-carbon, facilitating its reaction with an ethyl halide.

The choice between these methods may depend on factors such as the availability of starting materials, desired yield, and compatibility with other functional groups in the molecule.

Carboxylic Acid Group Formation and Manipulation

The carboxylic acid functionality in the target molecule is typically derived from an ester precursor, most commonly an ethyl ester.

Ester Hydrolysis: The final step in the synthesis is often the hydrolysis of the ethyl ester group of a precursor like ethyl 3-ethyl-4-oxocyclohexane-1-carboxylate to the corresponding carboxylic acid. This transformation can be achieved under either acidic or basic conditions. libretexts.orglibretexts.orgyoutube.com

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The ester is heated with an excess of water in the presence of a strong acid catalyst (e.g., sulfuric acid or hydrochloric acid). This reaction is typically reversible. libretexts.orglibretexts.org

Base-Promoted Hydrolysis (Saponification): This method involves heating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction is irreversible and proceeds to completion, forming the carboxylate salt. libretexts.orglibretexts.org A subsequent acidification step is required to protonate the carboxylate and yield the final carboxylic acid. youtube.com

| Transformation | Reagents and Conditions | Product |

| Acid-Catalyzed Ester Hydrolysis | H₂O, H₂SO₄ (catalytic), heat | This compound |

| Base-Promoted Ester Hydrolysis (Saponification) | 1. NaOH or KOH, H₂O, heat 2. H₃O⁺ (acid workup) | This compound |

Oxo Group Introduction and Control

The introduction of the C4-oxo group in this compound is a critical step that can be achieved through various synthetic strategies, primarily involving either the oxidation of a precursor molecule or the direct formation of the cyclic ketone through a ring-closing reaction.

One common approach is the oxidation of a corresponding secondary alcohol precursor, namely 3-ethyl-4-hydroxycyclohexane-1-carboxylic acid. This transformation requires a suitable oxidizing agent that is selective for the alcohol without affecting other functional groups. While specific examples for this exact substrate are not prevalent in readily available literature, general methods for oxidizing secondary alcohols to ketones are widely established and applicable. These methods offer control over the introduction of the oxo group at a late stage of the synthesis.

Alternatively, the cyclohexanone (B45756) ring and the oxo group can be formed concurrently through cyclization reactions. Two prominent examples are the Robinson annulation and the Dieckmann condensation.

Robinson Annulation : This method involves a Michael addition followed by an intramolecular aldol condensation. wikipedia.orgnumberanalytics.com For the synthesis of the target compound, a suitable enolate could be reacted with an α,β-unsaturated ketone. The reaction sequence directly constructs the six-membered ring with the ketone at the desired position. wikipedia.org The ethyl group at C3 would be introduced via the choice of starting materials. This tandem reaction is a key method for forming fused ring systems and can be adapted for single-ring synthesis. wikipedia.org

Dieckmann Condensation : This is an intramolecular Claisen condensation of a diester in the presence of a strong base to form a β-keto ester. scienceinfo.comorganic-chemistry.org A suitably substituted linear diester, upon treatment with a base like sodium ethoxide, would undergo cyclization to form a 5- or 6-membered cyclic β-keto ester. chemistnotes.comnumberanalytics.com Subsequent hydrolysis and decarboxylation of the ester group at the beta position relative to the newly formed ketone would yield the desired 3-ethyl-4-oxocyclohexanone ring, which already contains the carboxylic acid moiety. This method is highly effective for producing 5- and 6-membered rings. scienceinfo.comijraset.com

A further method involves the hydrogenation of substituted phenols. For instance, a substituted phenol (B47542) can be hydrogenated to produce a substituted cyclohexanol, which is then oxidized to the corresponding substituted cyclohexanone. google.com This provides another viable, albeit indirect, route to introducing the oxo functionality.

Mechanistic Studies of Synthetic Pathways

The mechanisms for the formation of this compound are best understood by examining the well-studied pathways of general reactions like the Robinson annulation and Dieckmann condensation.

Investigation of Reaction Intermediates

In the context of the primary synthetic routes, several key reaction intermediates have been identified.

Robinson Annulation Intermediates : The mechanism proceeds through a sequence of well-defined intermediates. numberanalytics.com

Enolate Formation : A base abstracts an α-proton from a ketone to form a nucleophilic enolate.

Michael Adduct : The enolate attacks an α,β-unsaturated ketone (a Michael acceptor) in a Michael addition, forming a new carbon-carbon bond and yielding a 1,5-dicarbonyl compound known as the Michael adduct. unacademy.com

β-Hydroxy Ketone : This adduct then undergoes an intramolecular aldol condensation. An enolate is formed from the Michael adduct, which then attacks the other carbonyl group, leading to a cyclic β-hydroxy ketone after protonation. numberanalytics.com

α,β-Unsaturated Ketone : The final step is typically a dehydration (elimination of water) of the β-hydroxy ketone to yield the final α,β-unsaturated cyclohexenone product. numberanalytics.com For the target molecule, this final dehydration step would be omitted to retain the saturated cyclohexanone ring.

Dieckmann Condensation Intermediates : The Dieckmann condensation also proceeds through distinct intermediates. scienceinfo.comchemistnotes.com

Carbanion/Enolate Formation : A strong base deprotonates a diester at an α-position, generating a carbanion (enolate). scienceinfo.com

Tetrahedral Intermediate : This nucleophilic carbanion then attacks the carbonyl carbon of the second ester group within the same molecule (intramolecular nucleophilic attack). numberanalytics.com This forms a cyclic tetrahedral intermediate.

Cyclic β-Keto Ester : The tetrahedral intermediate collapses, eliminating an alkoxide ion to form the final cyclic β-keto ester product. numberanalytics.com

Elucidation of Transition States and Energetics

Understanding the transition states and energetics provides insight into the reaction's stereochemistry and feasibility.

Robinson Annulation Transition States : The stereochemical outcome of the Robinson annulation is determined during the intramolecular aldol condensation step. Studies have shown that this cyclization often proceeds through a chair-like transition state. wikipedia.org The relative orientation of substituents in this transition state determines the stereochemistry of the resulting hydroxyl group in the β-hydroxy ketone intermediate. Factors such as antiperiplanar effects in kinetically controlled reactions tend to favor the formation of the trans product. wikipedia.org Solvent interactions have also been shown to influence the formation of different transition states and, consequently, the stereochemistry of the products. wikipedia.org

Dieckmann Condensation Energetics : The Dieckmann condensation is an equilibrium process. The reaction is driven forward because the resulting β-keto ester has an acidic proton between the two carbonyl groups. In the presence of the strong base used for the reaction, this proton is readily removed to form a stabilized enolate. This final deprotonation is a highly favorable, irreversible step that pulls the entire equilibrium towards the product side, ensuring high yields. The reaction is most efficient for forming sterically stable five- and six-membered rings; smaller or larger rings are disfavored due to ring strain or unfavorable intramolecular interactions. scienceinfo.com

Comparative Analysis of Synthetic Efficiency and Selectivity

Evaluation of Yields and Purity Profiles

Different synthetic methodologies for preparing substituted cyclohexanones offer varying levels of efficiency. The yields are highly dependent on the specific substrates and reaction conditions.

| Synthetic Methodology | Typical Yield Range | Notes |

| Oxidation of Alcohol Precursor | 60-95% | Highly dependent on the chosen oxidizing agent and substrate complexity. |

| Robinson Annulation | 70-90% | Generally provides good yields for the formation of six-membered rings. wikipedia.org |

| Dieckmann Condensation | 75-95% | Very high yields are common, especially when the resulting β-keto ester has an enolizable proton. scienceinfo.comorganic-chemistry.org |

Purity of the final product and intermediates is commonly determined using analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). derpharmachemica.com Purification is often achieved through methods like column chromatography or recrystallization. derpharmachemica.com

Assessment of By-product Formation

Each synthetic pathway is associated with a characteristic set of potential by-products that can affect the purity and yield of the desired compound.

Oxidation of Alcohols : Over-oxidation can be a concern with stronger oxidizing agents, potentially leading to cleavage of the cyclohexane ring and the formation of dicarboxylic acids like adipic acid. researchgate.net Incomplete oxidation may leave unreacted starting material, complicating purification.

Robinson Annulation : The reaction can sometimes produce a mixture of stereoisomers, depending on the control of the aldol condensation step. wikipedia.org Polymerization of the Michael acceptor (e.g., methyl vinyl ketone) can occur as a side reaction. The regioselectivity of the initial enolate formation can also lead to different constitutional isomers if the starting ketone is unsymmetrical.

Dieckmann Condensation : The primary competing reaction is intermolecular condensation between two different diester molecules, rather than the desired intramolecular cyclization. This is typically minimized by using high dilution conditions, which favor the intramolecular pathway. For diesters with chain lengths that would lead to strained rings (less than 5 or more than 7 atoms), intermolecular reactions become dominant, and the desired cyclic product is not formed efficiently. scienceinfo.com

Green Chemistry Principles in Synthesis

The Michael addition, a key step in the synthesis, is particularly amenable to green modifications. nih.gov Traditional methods often rely on stoichiometric organometallic reagents, which can generate significant waste. Modern approaches seek to use catalytic and more environmentally benign systems.

Key green chemistry considerations for this synthesis include:

Catalysis: Replacing stoichiometric reagents with catalytic alternatives is a primary goal. For the crucial alkylation step, research has shown that various catalysts can promote similar transformations under greener conditions. This includes the use of nickel supported on silica-alumina for α-alkylation of ketones, which can operate under solvent-free conditions. rsc.org Aldehydes or ketones themselves can also catalyze C-alkylation with alcohols, providing a dehydrative and practical method. rsc.orgnih.gov

Solvent Selection: The choice of solvent has a major impact on the environmental footprint of a reaction. Green alternatives to traditional organic solvents include water, glycerol, or basic ionic liquids like 1-methyl-3-butylimidazolium hydroxide, which can serve as both the catalyst and the reaction medium. ijsdr.org In some cases, reactions can be run under solvent-free conditions, which represents an ideal scenario. nih.govtandfonline.com

Alternative Reaction Conditions: Mechanochemistry, which involves conducting reactions in a ball mill, offers a solvent-free alternative that can lead to high yields in short reaction times with minimal catalyst loading. nih.gov This technique is particularly promising for base-catalyzed reactions like the Michael addition.

The following interactive table outlines how green chemistry principles could be applied to the synthesis.

| Green Chemistry Principle | Application to Synthesis | Potential Benefit | Reference |

|---|---|---|---|

| Catalysis | Use of a recyclable, heterogeneous catalyst (e.g., supported metals, basic ionic liquids) for the Michael addition. | Reduces waste from stoichiometric reagents, allows for catalyst reuse, and simplifies product purification. | ijsdr.orgrsc.org |

| Safer Solvents | Performing the reaction in water, glycerol, or under solvent-free conditions. | Eliminates the use of hazardous and volatile organic solvents, reducing pollution and safety risks. | ijsdr.orgnih.govtandfonline.com |

| Energy Efficiency | Employing mechanochemical methods (ball milling) or conducting reactions at room temperature. | Reduces energy consumption compared to reactions requiring heating or cooling. | nih.gov |

| Waste Prevention | Designing the synthesis to minimize byproducts and simplify purification steps. Using catalytic systems reduces inorganic salt waste from stoichiometric reagents. | Leads to a cleaner process with a lower environmental impact and potentially lower costs. | drpress.org |

By incorporating these green chemistry strategies, the synthesis of this compound can be aligned with the goals of modern, sustainable chemical manufacturing.

Reactivity and Reaction Mechanisms of 3 Ethyl 4 Oxocyclohexane 1 Carboxylic Acid

Reactions at the Ketone Functionality

The cyclic ketone portion of the molecule is a hub of reactivity, primarily centered around the electrophilic carbonyl carbon and the acidic protons on the neighboring carbons.

Ketones readily undergo nucleophilic addition reactions. A classic example is the formation of a cyanohydrin, where a cyanide ion (CN⁻) attacks the electrophilic carbonyl carbon. This reaction is typically base-catalyzed to generate the nucleophilic cyanide ion from a source like hydrogen cyanide (HCN) or a salt such as sodium cyanide (NaCN). unizin.orgyoutube.com

The mechanism proceeds in two main steps:

Nucleophilic Attack: The cyanide ion attacks the partially positive carbonyl carbon, breaking the C=O pi bond and pushing the electrons onto the oxygen atom. This forms a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com

Protonation: The negatively charged alkoxide ion is then protonated by a proton source, such as HCN or a weak acid, to yield the final cyanohydrin product. unizin.orglibretexts.orgyoutube.com

This reaction is reversible, with the equilibrium favoring the cyanohydrin product for most aldehydes and unhindered ketones. unizin.org In a synthetic route for Tranexamic acid, the related starting material, ethyl 4-oxocyclohexane-1-carboxylate, is converted into its cyanohydrin using sodium cyanide, demonstrating the practical application of this reaction on a similar molecular framework. researchgate.net

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | HCN, Base (e.g., CN⁻) | 3-Ethyl-4-cyano-4-hydroxycyclohexane-1-carboxylic acid | Nucleophilic Addition |

The ketone's oxo group can be reduced to a secondary alcohol. The choice of reducing agent is crucial due to the presence of the carboxylic acid, which is also susceptible to reduction.

Selective Reduction: Reagents like sodium borohydride (NaBH₄) are generally selective for aldehydes and ketones over carboxylic acids. Therefore, treating this compound with NaBH₄ would primarily yield 3-Ethyl-4-hydroxycyclohexane-1-carboxylic acid.

Non-selective Reduction: A more powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), would reduce both the ketone and the carboxylic acid, resulting in the formation of a diol, (4-hydroxy-2-ethylcyclohexyl)methanol.

| Reducing Agent | Group(s) Reduced | Major Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Ketone | 3-Ethyl-4-hydroxycyclohexane-1-carboxylic acid |

| Lithium Aluminum Hydride (LiAlH₄) | Ketone and Carboxylic Acid | (4-hydroxy-2-ethylcyclohexyl)methanol |

The ketone possesses acidic protons on the carbons alpha (α) to the carbonyl group. The removal of one of these α-protons by a base results in the formation of a resonance-stabilized anion known as an enolate. masterorganicchemistry.com this compound has two such positions, at C3 and C5, leading to the potential formation of two distinct enolates.

Kinetic Enolate: This enolate is formed more rapidly by deprotonating the less sterically hindered position (C5). Its formation is favored by using a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. bham.ac.ukyoutube.com

Thermodynamic Enolate: This enolate is the more stable product, typically featuring a more substituted double bond. It is formed by deprotonating the C3 position. Its formation is favored under equilibrium conditions, using a weaker base at higher temperatures. bham.ac.uk

Once formed, these enolates are potent carbon nucleophiles and can react with various electrophiles, most notably in alkylation reactions with alkyl halides. youtube.comucsb.edulibretexts.org

| Enolate Type | Position of Deprotonation | Favorable Conditions | Key Characteristics |

|---|---|---|---|

| Kinetic | C5 | Strong, bulky base (e.g., LDA), low temperature (-78 °C) | Forms faster, less substituted |

| Thermodynamic | C3 | Weaker base (e.g., NaOEt), higher temperature | More stable, more substituted |

The ketone functional group is already in a relatively high oxidation state and is generally resistant to further oxidation under typical conditions. Strong oxidizing agents and harsh conditions can lead to the cleavage of the carbon-carbon bonds adjacent to the carbonyl, breaking the ring structure. However, without specific research findings on this particular molecule, it is noted that the oxo group is less prone to oxidation compared to other functionalities.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is another key site of reactivity, characterized by the acidic proton of the hydroxyl group and the electrophilicity of the carbonyl carbon.

Carboxylic acids react with alcohols in the presence of an acid catalyst to form esters and water. This reversible reaction is known as Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves several equilibrium steps and is driven to completion by using an excess of the alcohol or by removing water as it forms. openstax.org

The Fischer esterification mechanism proceeds as follows:

Protonation of Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.comopenstax.orgyoutube.com

Nucleophilic Attack: A molecule of alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. masterorganicchemistry.comyoutube.compressbooks.pub

Proton Transfer: A proton is transferred from the oxonium ion of the intermediate to one of the hydroxyl groups, converting it into a good leaving group (water). masterorganicchemistry.commasterorganicchemistry.com

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the pi bond with the carbon, expelling a molecule of water. masterorganicchemistry.commasterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, typically by the alcohol or water in the mixture, to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

| Carboxylic Acid | Alcohol (Excess) | Acid Catalyst | Ester Product |

|---|---|---|---|

| This compound | Methanol (CH₃OH) | H₂SO₄ or HCl | Methyl 3-ethyl-4-oxocyclohexane-1-carboxylate |

| This compound | Ethanol (CH₃CH₂OH) | H₂SO₄ or HCl | Ethyl 3-ethyl-4-oxocyclohexane-1-carboxylate |

Amidation Reactions and Mechanisms

The carboxylic acid functionality of this compound can undergo amidation to form the corresponding amide. This transformation typically involves the activation of the carboxylic acid to enhance its electrophilicity, followed by nucleophilic attack by an amine.

Mechanism:

A common method for amidation involves the use of a coupling agent, such as a carbodiimide like dicyclohexylcarbodiimide (DCC). The reaction proceeds through the following steps:

Activation of the Carboxylic Acid: The carboxylic acid reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate.

Nucleophilic Attack: The amine, acting as a nucleophile, attacks the carbonyl carbon of the O-acylisourea intermediate.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Product Formation: The intermediate collapses, leading to the formation of the amide and a urea byproduct (e.g., dicyclohexylurea).

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with an amine to produce the amide.

Table 1: Common Reagents for the Amidation of this compound

| Reagent System | Description |

| Amine, DCC | A widely used coupling agent that facilitates amide bond formation at room temperature. |

| 1. SOCl₂, 2. Amine | Converts the carboxylic acid to a highly reactive acyl chloride intermediate. |

| 1. (COCl)₂, 2. Amine | Another effective method for forming an acyl chloride, often under milder conditions than SOCl₂. |

Decarboxylation Pathways

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). The ease of decarboxylation is highly dependent on the structure of the carboxylic acid. While β-keto acids readily undergo decarboxylation upon heating through a cyclic transition state, this compound, a γ-keto acid, is significantly more stable and does not decarboxylate under similar conditions.

The stability of γ-keto acids towards decarboxylation stems from the inability to form a stable, low-energy cyclic transition state that facilitates the concerted bond cleavage and formation required for CO₂ elimination. The six-membered cyclic transition state, which is crucial for the facile decarboxylation of β-keto acids, cannot be achieved in γ-keto acids due to the greater distance between the ketone and carboxylic acid groups. Therefore, harsh conditions, which are generally not synthetically useful, would be required to induce decarboxylation of this compound.

Salt Formation and Carboxylate Reactivity

As a carboxylic acid, this compound is acidic and will react with bases to form carboxylate salts. This is a standard acid-base reaction where the proton of the carboxylic acid group is transferred to the base.

Reaction with a Base:

This compound + Base → 3-Ethyl-4-oxocyclohexane-1-carboxylate salt + Conjugate acid of the base

The resulting carboxylate anion is a nucleophile, although weaker than alkoxides or hydroxides. The reactivity of the carboxylate can be utilized in certain substitution reactions. For instance, it can react with alkyl halides in an SN2 reaction to form esters, although this is generally less efficient than other esterification methods.

The properties of the salt, such as its solubility, depend on the counter-ion from the base used. For example, alkali metal salts (e.g., sodium or potassium salts) are typically water-soluble, while salts of heavier metals may be less so.

Reactions at the Ethyl Group

The ethyl group attached to the cyclohexane (B81311) ring also presents opportunities for chemical modification, primarily through reactions involving the protons on the carbon atoms of the ethyl group.

The methylene (B1212753) group (-CH₂-) of the ethyl substituent is alpha to the ketone carbonyl group. The protons on this carbon are acidic due to the electron-withdrawing effect of the adjacent carbonyl group and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can participate in a variety of reactions.

Enolate Formation and Subsequent Reactions:

Halogenation: In the presence of a base and a halogen (e.g., Br₂), the alpha-protons can be substituted with halogen atoms. The introduction of a halogen atom can further increase the acidity of the remaining alpha-proton, potentially leading to multiple halogenations under basic conditions.

Alkylation: The enolate can react with alkyl halides to form new carbon-carbon bonds, extending the side chain.

The ethyl group can also undergo reactions typical of alkyl chains, such as free-radical halogenation. Under UV light or with a radical initiator, the ethyl group can be halogenated, with a preference for substitution at the more substituted carbon if applicable, though in an ethyl group, both positions are susceptible. This provides a handle for further functionalization of the side chain.

Cyclohexane Ring Transformations

The cyclohexane ring of this compound can undergo several transformations, leading to significant structural changes.

Aromatization:

Substituted cyclohexanone (B45756) derivatives can be aromatized to form substituted phenols under certain oxidative conditions. For this compound, this would involve dehydrogenation to introduce double bonds within the ring, ultimately leading to a phenolic compound. This process often requires a catalyst, such as palladium on carbon (Pd/C), and an oxidizing agent or high temperatures.

Ring-Opening Reactions:

While less common under standard conditions, the cyclohexane ring can be cleaved. For instance, powerful oxidizing agents under harsh conditions can lead to the oxidative cleavage of the ring, forming dicarboxylic acids. The specific products would depend on the exact reagents and reaction conditions employed.

Conformational Equilibria and Dynamics

The conformational landscape of this compound is dictated by the interplay of steric and electronic effects of its substituents on the cyclohexane ring. The flexible six-membered ring can adopt several conformations, with the chair form being the most stable. In this conformation, the substituents can occupy either axial or equatorial positions. The relative stability of these conformers is influenced by the steric bulk of the ethyl and carboxylic acid groups.

Generally, bulky substituents prefer to occupy the equatorial position to minimize 1,3-diaxial interactions, which are a source of steric strain. For this compound, several chair conformations can be envisioned, with the equilibrium favoring the conformer where the larger ethyl group and the carboxylic acid group are in equatorial positions.

The presence of the carbonyl group at the 4-position introduces further complexity. The sp2 hybridized carbon of the ketone flattens the ring at that position, which can influence the conformational preferences of the substituents. The dynamics of the system involve ring flipping, a process where one chair conformation converts into another. The energy barrier for this process is influenced by the substituents.

Illustrative Conformational Energy Data for Substituted Cyclohexanes

| Substituent | A-value (kcal/mol) | Preferred Position |

| -CH3 | 1.7 | Equatorial |

| -CH2CH3 | 1.75 | Equatorial |

| -COOH | 1.4 | Equatorial |

This table provides A-values, which are a measure of the steric strain associated with an axial substituent, for groups similar to those in the target molecule. These values support the general principle that larger groups prefer the equatorial position. The actual energy differences for this compound would require specific computational or experimental studies.

Ring Expansion and Contraction Reactions

Ring expansion and contraction reactions are transformations that alter the size of a cyclic system. wikipedia.org These reactions in cyclohexanone derivatives can be initiated through various mechanisms, often involving the formation of a carbocation or a related reactive intermediate adjacent to the ring. wikipedia.orgyoutube.com

For a molecule like this compound, a potential ring expansion could be a Tiffeneau-Demjanov rearrangement. wikipedia.org This would require the conversion of the ketone to a cyanohydrin, followed by reduction of the nitrile to an amine and subsequent diazotization. The resulting carbocation could then induce a ring expansion to a cycloheptanone derivative.

Ring contractions are also plausible under specific conditions. chemistrysteps.com For instance, a Favorskii rearrangement of an alpha-halo derivative of this compound could lead to a cyclopentanecarboxylic acid derivative. chemistrysteps.com The reaction proceeds through a cyclopropanone intermediate which is then opened by a nucleophile. chemistrysteps.com

The specific outcomes of such reactions for this compound would be influenced by the positions of the ethyl and carboxylic acid groups, which could direct the rearrangement.

Multi-functional Group Reactivity and Chemoselectivity

This compound possesses two key functional groups: a ketone and a carboxylic acid. libretexts.org This dual functionality allows for a rich and diverse reactivity profile. However, it also presents the challenge of chemoselectivity, where a reagent must selectively react with one functional group in the presence of the other.

The ketone group can undergo nucleophilic addition reactions, reductions to the corresponding alcohol, and alpha-functionalization via its enol or enolate. The carboxylic acid can be deprotonated to form a carboxylate salt, esterified, reduced to an alcohol, or converted to an acid chloride. pressbooks.pub

Achieving chemoselectivity depends on the choice of reagents and reaction conditions. For example, sodium borohydride would selectively reduce the ketone to an alcohol in the presence of the carboxylic acid. Conversely, esterification of the carboxylic acid can be achieved under acidic conditions with an alcohol, which would not typically react with the ketone.

The interplay between the two functional groups can also lead to more complex transformations. For instance, under certain conditions, an intramolecular aldol (B89426) reaction could be envisioned, although the formation of a bicyclic system would depend on the stereochemistry of the substituents.

Catalytic Transformations Involving this compound

Catalysis offers a powerful tool to enhance the reactivity and selectivity of transformations involving this compound. Both organocatalysis and transition metal catalysis could be employed to achieve specific chemical outcomes.

Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, could be applied to various reactions of this compound. For instance, proline and its derivatives are well-known catalysts for asymmetric aldol and Michael reactions of ketones. By activating the ketone through the formation of an enamine, these catalysts could facilitate the addition of the ketone to an electrophile in a stereocontrolled manner.

Furthermore, organocatalysts could be employed for the asymmetric reduction of the ketone, providing access to chiral alcohols. Chiral phosphoric acids or other Brønsted acid catalysts could potentially be used to activate the ketone towards nucleophilic attack.

Transition Metal Catalysis

Transition metal catalysis provides a broad spectrum of opportunities for the transformation of this compound. uniurb.it For example, palladium-catalyzed cross-coupling reactions could be employed if the molecule were further functionalized with a halide or triflate. researchgate.net

Ruthenium or rhodium catalysts are commonly used for the hydrogenation of ketones, often with high stereoselectivity when chiral ligands are employed. acs.org Such a reaction would convert the ketone to a hydroxyl group, leading to a substituted cyclohexanol derivative.

Moreover, transition metal catalysts could be utilized in decarboxylative coupling reactions, where the carboxylic acid group is extruded as carbon dioxide, and a new bond is formed at its position. However, the conditions for such reactions are often harsh and would need to be compatible with the ketone functionality.

It is important to reiterate that the specific applications of these catalytic methods to this compound have not been reported in the available literature. The discussion represents potential synthetic pathways based on established catalytic methodologies.

Spectroscopic Characterization and Structural Elucidation of 3 Ethyl 4 Oxocyclohexane 1 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 3-Ethyl-4-oxocyclohexane-1-carboxylic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of its molecular framework.

The ¹H NMR spectrum of this compound reveals the number of distinct proton environments, their chemical shifts, spin-spin coupling patterns, and integration values, which correspond to the number of protons in each environment. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-12 ppm, due to its deshielded nature and hydrogen bonding.

The protons on the cyclohexane (B81311) ring and the ethyl group will exhibit complex splitting patterns due to diastereotopicity and conformational isomers (cis/trans). The proton at C1, attached to the carbon bearing the carboxylic acid, is expected to be a multiplet. The proton at C3, adjacent to the ethyl group, will also be a multiplet. The methylene (B1212753) protons of the ethyl group will likely appear as a quartet, coupled to the methyl protons, while the methyl protons will present as a triplet. The remaining methylene protons on the cyclohexane ring will show complex overlapping multiplets.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| -COOH | 10.0-12.0 | broad singlet | - |

| H-1 | 2.5-2.8 | multiplet | - |

| H-3 | 2.2-2.5 | multiplet | - |

| -CH₂- (ethyl) | 1.5-1.8 | quartet | 7.0 |

| -CH₃ (ethyl) | 0.9-1.1 | triplet | 7.0 |

Note: The predicted chemical shifts and coupling constants are based on the analysis of structurally similar compounds and general principles of ¹H NMR spectroscopy. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the ketone is expected to have the most downfield chemical shift, typically around 208-212 ppm. The carboxylic acid carbonyl carbon will also be significantly downfield, generally in the range of 175-185 ppm. pressbooks.pub The carbons of the cyclohexane ring and the ethyl group will appear at higher field.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Ketone) | 208-212 |

| C=O (Carboxylic Acid) | 175-185 |

| C1 | 40-45 |

| C3 | 45-50 |

| -CH₂- (ethyl) | 25-30 |

| -CH₃ (ethyl) | 10-15 |

Note: These are predicted values based on known chemical shifts for similar functional groups and carbon environments.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton couplings. For instance, it would show correlations between the methylene and methyl protons of the ethyl group, as well as couplings between adjacent protons on the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the definitive assignment of the proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity of quaternary carbons and for piecing together the entire molecular structure. For example, correlations would be expected between the protons of the ethyl group and the C3 and C4 carbons of the cyclohexane ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is expected to show strong, characteristic absorption bands for the ketone and carboxylic acid functional groups. The carbonyl (C=O) stretching vibration of the ketone will typically appear as a sharp, intense peak in the region of 1700-1725 cm⁻¹. The carboxylic acid will exhibit two distinct and informative absorptions. The carbonyl (C=O) stretch of the carboxylic acid will also be a strong, sharp peak, usually found between 1700 cm⁻¹ and 1725 cm⁻¹, potentially overlapping with the ketone C=O stretch. pressbooks.pub A key feature of the carboxylic acid is the very broad O-H stretching band that typically spans from 2500 cm⁻¹ to 3300 cm⁻¹. pressbooks.pub This broadness is a result of hydrogen bonding.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |

| Ketone | C=O stretch | 1700-1725 | Strong, Sharp |

| Carboxylic Acid | C=O stretch | 1700-1725 | Strong, Sharp |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₉H₁₄O₃, which corresponds to a molecular weight of 170.21 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 170.

The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for cyclic ketones and carboxylic acids include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. For this compound, significant fragments could arise from the loss of the ethyl group, the carboxylic acid group, or through cleavage of the cyclohexane ring.

Table 4: Potential Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment | Fragmentation Pathway |

|---|---|---|

| 170 | [C₉H₁₄O₃]⁺ | Molecular Ion (M⁺) |

| 141 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 125 | [M - COOH]⁺ | Loss of the carboxylic acid group |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with the molecular formula C9H14O3, the theoretical exact mass can be calculated. This experimental value, when compared to the theoretical mass, can confirm the elemental formula with a high degree of confidence, typically within a few parts per million (ppm).

HRMS analysis distinguishes the target compound from other molecules that may have the same nominal mass but different elemental compositions. The high precision of this technique is indispensable for confirming the identity of novel compounds or verifying the structure of synthesized molecules.

Table 1: Theoretical HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C9H14O3 |

| Theoretical Exact Mass (Monoisotopic) | 170.0943 Da |

| Common Adducts (Positive Ion Mode) | [M+H]+, [M+Na]+, [M+K]+ |

| Theoretical m/z for [M+H]+ | 171.1016 Da |

This table is generated based on theoretical calculations for the specified compound.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, offering clues to its functional groups and connectivity.

For this compound, the precursor ion (e.g., [M+H]+) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation is expected to occur at the molecule's weakest bonds and through characteristic pathways for ketones and carboxylic acids. libretexts.orgmiamioh.edu Plausible fragmentation pathways include the loss of water (H2O), the loss of the carboxylic acid group (-COOH), and cleavage of the ethyl group (-C2H5). libretexts.org Ring cleavage of the cyclohexanone (B45756) structure can also produce a series of characteristic fragment ions. miamioh.edu Analyzing these fragments helps to piece together the original structure, confirming the presence of the ethyl, oxo, and carboxylic acid moieties on the cyclohexane ring. lew.ronih.gov

Table 2: Plausible MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Identity |

|---|---|---|---|

| 171.1016 | 153.0910 | H2O (18.0106 Da) | Loss of water |

| 171.1016 | 142.0675 | C2H5 (29.0341 Da) | Loss of ethyl radical |

| 171.1016 | 125.0961 | HCOOH (46.0055 Da) | Loss of formic acid |

This table presents hypothetical fragmentation data based on established chemical principles for similar structures.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are fundamental for assessing the purity of this compound and separating its potential isomers. researchgate.netderpharmachemica.com These techniques separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

HPLC is well-suited for the analysis of carboxylic acids, often utilizing reversed-phase columns (e.g., C18) with aqueous-organic mobile phases. nih.gov GC analysis is also feasible but typically requires derivatization of the polar carboxylic acid group to a more volatile ester (e.g., a methyl or silyl (B83357) ester) to improve chromatographic behavior and prevent peak tailing. lmaleidykla.ltmdpi.com The choice between GC and HPLC depends on the specific requirements of the analysis, such as sample volatility and thermal stability. cdc.gov

Development of Analytical Methods for Separation and Quantification

The development of a robust analytical method is essential for the reliable separation and quantification of this compound. Method development involves optimizing several parameters to achieve good resolution, sensitivity, and accuracy.

For an HPLC method, key variables include the choice of stationary phase, the composition of the mobile phase (including pH and organic modifier), flow rate, and detector settings (e.g., UV wavelength). For carboxylic acids lacking a strong chromophore, derivatization with a UV-active or fluorescent tag may be necessary for sensitive detection. nih.govpsu.edu

For a GC method, optimization involves selecting the appropriate derivatizing agent, choosing a suitable capillary column, and programming the temperature ramp. lmaleidykla.lt Method validation, following guidelines from regulatory bodies, is crucial to ensure the method is fit for its intended purpose, assessing parameters like linearity, accuracy, precision, and limits of detection and quantification. nih.gov

Table 3: Exemplar Chromatographic Conditions for Analysis

| Technique | Parameter | Typical Condition |

|---|---|---|

| HPLC | Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (with 0.1% Formic Acid) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 210 nm or Mass Spectrometry (LC-MS) | |

| GC | Derivatization | Silylation with BSTFA or Esterification to form a methyl ester |

| Column | Capillary column (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µm film | |

| Carrier Gas | Helium or Hydrogen | |

| Temperature Program | Initial temp 100°C, ramp to 250°C at 10°C/min |

This table provides typical starting conditions for method development, which would require further optimization.

Computational Studies and Theoretical Chemistry of 3 Ethyl 4 Oxocyclohexane 1 Carboxylic Acid

Spectroscopic Parameter Prediction and Validation

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. researchgate.net Computational chemistry provides powerful tools to predict ¹H and ¹³C NMR chemical shifts, which can aid in spectral assignment and conformational analysis. researchgate.netnih.gov

The standard approach involves quantum mechanical calculations, most commonly using Density Functional Theory (DFT). nih.govcomporgchem.com The process begins with a conformational search to identify the molecule's low-energy structures. For a flexible molecule like 3-ethyl-4-oxocyclohexane-1-carboxylic acid, multiple chair and boat conformations, as well as isomers (cis/trans relationships between the ethyl and carboxylic acid groups), would be optimized.

Following geometry optimization, the magnetic shielding tensors for each nucleus are calculated, typically using a reliable functional and basis set such as B3LYP/cc-pVDZ or ωB97XD/cc-pVDZ. comporgchem.com These shielding tensors are then converted to chemical shifts by referencing them against a standard, usually tetramethylsilane (TMS), calculated at the same level of theory. researchgate.net The final predicted spectrum is a Boltzmann-weighted average of the spectra from all significant low-energy conformers, providing a more accurate representation of the molecule's state in solution. nih.gov

Below is an illustrative table of predicted NMR chemical shifts for a possible isomer of this compound, which would be the expected output of such a computational study.

Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts This data is hypothetical and serves as an example of results from DFT calculations.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 (CH-COOH) | 2.6 - 2.8 | 45 - 48 |

| 2 (CH₂) | 2.1 - 2.4 | 35 - 38 |

| 3 (CH-Et) | 2.3 - 2.6 | 50 - 54 |

| 4 (C=O) | - | 208 - 212 |

| 5 (CH₂) | 2.2 - 2.5 | 40 - 43 |

| 6 (CH₂) | 1.9 - 2.2 | 30 - 33 |

| Carboxyl (COOH) | 10.0 - 12.0 | 175 - 179 |

| Ethyl (CH₂) | 1.5 - 1.7 | 25 - 28 |

| Ethyl (CH₃) | 0.9 - 1.1 | 10 - 13 |

Theoretical Vibrational Spectroscopy (IR, Raman)

Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule, providing insights into its vibrational modes. These calculations are performed using similar quantum chemistry methods as those for NMR predictions, typically DFT. After geometry optimization of the molecule's ground state, a frequency calculation is performed.

This analysis yields a set of vibrational frequencies and their corresponding intensities for both IR and Raman activity. Each frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds. Calculated frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation and basis set limitations. Therefore, they are commonly multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data.

Predicted spectra are invaluable for assigning peaks in experimental spectra to specific functional groups. For this compound, key vibrational modes would include the C=O stretches of the ketone and carboxylic acid, the O-H stretch of the carboxylic acid, and various C-H and C-C stretches and bends.

Table 2: Illustrative Predicted Vibrational Frequencies This data is hypothetical and serves as an example of results from DFT calculations. Frequencies are typically scaled.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| O-H stretch (Carboxylic acid dimer) | 2500 - 3300 | Broad, Strong | Weak |

| C-H stretch (Aliphatic) | 2850 - 3000 | Medium | Strong |

| C=O stretch (Carboxylic acid) | 1700 - 1725 | Strong | Medium |

| C=O stretch (Ketone) | 1710 - 1730 | Strong | Medium |

| C-O stretch (Carboxylic acid) | 1210 - 1320 | Medium | Weak |

| O-H bend (Carboxylic acid) | 1395 - 1440 | Medium | Weak |

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or nucleic acid. wjarr.com This technique is fundamental in drug discovery for screening virtual libraries of compounds against a biological target. nih.gov

For this compound, no specific biological target has been identified in the literature. However, its structure contains key functional groups—a ketone and a carboxylic acid—that can participate in significant intermolecular interactions, such as hydrogen bonding. The carboxylic acid can act as both a hydrogen bond donor (via the hydroxyl proton) and acceptor (via both oxygens), while the ketone oxygen is a strong hydrogen bond acceptor.

To illustrate the process, one could hypothetically dock this compound into the active site of an enzyme like cyclooxygenase-2 (COX-2), a common target for anti-inflammatory drugs. phcog.com The docking simulation would explore various positions and conformations of the ligand within the enzyme's binding pocket, calculating a "docking score" or estimated binding energy for each pose. scienceopen.com The results would highlight key interactions, such as hydrogen bonds with specific amino acid residues (e.g., Arginine, Tyrosine) or hydrophobic interactions, that stabilize the ligand-receptor complex. phcog.com

Table 3: Illustrative Molecular Docking Results This data is hypothetical, simulating the docking of this compound into a plausible enzyme active site (e.g., COX-2).

| Parameter | Value/Description |

|---|---|

| Target Protein | Cyclooxygenase-2 (Hypothetical) |

| Binding Affinity (kcal/mol) | -6.5 to -8.0 |

| Key Interacting Residues | Arg120, Tyr355, Ser530 |

| Types of Interactions | Hydrogen bond from COOH to Arg120; Hydrogen bond to C=O from Tyr355; Hydrophobic interactions of ethyl group. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net A QSAR model is a mathematical equation that relates molecular descriptors—numerical values representing the physicochemical properties of a molecule—to a specific activity, such as enzyme inhibition or receptor binding affinity.

The application of QSAR modeling to this compound is not currently possible, as this requires a dataset of structurally similar compounds with experimentally measured biological activities. researchgate.net

To construct a QSAR model, one would first need to synthesize or acquire a library of analogues, for example, by varying the alkyl group at position 3 or introducing other substituents on the cyclohexane (B81311) ring. The biological activity of each compound against a specific target would then be measured experimentally (e.g., IC₅₀ values). Subsequently, various molecular descriptors would be calculated for each molecule, including:

Electronic descriptors: (e.g., partial charges, dipole moment)

Steric descriptors: (e.g., molecular volume, surface area)

Hydrophobic descriptors: (e.g., LogP)

Topological descriptors: (e.g., connectivity indices)

Using statistical methods like multiple linear regression or machine learning algorithms, a model would be developed to correlate a selection of these descriptors with the observed activity. A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. researchgate.net

Applications in Organic Synthesis and Materials Science Research

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The reactivity of both the carbonyl and carboxyl groups can be selectively exploited to construct intricate organic molecules. The cyclohexane (B81311) ring provides a rigid scaffold that can be used to control the spatial arrangement of substituents, a critical aspect in the synthesis of stereochemically complex targets.

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, appearing in a vast number of pharmaceuticals. openmedicinalchemistryjournal.com The structure of 3-Ethyl-4-oxocyclohexane-1-carboxylic acid is well-suited for the synthesis of various fused and unfused heterocyclic systems. nih.govorganic-chemistry.org For instance, the ketone functionality can undergo condensation reactions with hydrazine (B178648) or its derivatives to form pyridazinone rings. Subsequent manipulation of the carboxylic acid group can lead to the formation of more complex, bicyclic heterocyclic systems. These scaffolds are of significant interest due to their prevalence in biologically active compounds. openmedicinalchemistryjournal.comnih.gov

The cyclohexane core is a common structural motif in a wide array of natural products, including steroids and terpenoids. While direct use of this compound in a completed natural product synthesis is not prominently documented, its structure represents a valuable starting point for such endeavors. The ethyl group at the 3-position and the carboxylic acid at the 1-position provide handles for introducing further complexity and stereocenters, which are characteristic of natural product architectures. The ketone at the 4-position allows for carbon-carbon bond formation or the introduction of other functional groups, essential steps in elaborating the basic cyclohexane skeleton into a complex natural product. rsc.org

A significant application of related cyclohexanone (B45756) structures is in the synthesis of therapeutically important molecules. A prime example is the synthesis of Tranexamic acid, an antifibrinolytic agent, which proceeds from ethyl 4-oxocyclohexane-1-carboxylate. derpharmachemica.comresearchgate.netderpharmachemica.comepa.gov This established synthetic route provides a clear blueprint for how this compound could be used to synthesize an ethyl-substituted analogue of Tranexamic acid.

The synthesis involves a series of well-defined steps that transform the keto-ester into the final amino acid product. derpharmachemica.comderpharmachemica.com The process begins with the conversion of the ketone to a cyanohydrin, followed by dehydration to introduce a double bond and a nitrile group. derpharmachemica.comresearchgate.net The ester is then saponified to the carboxylic acid. derpharmachemica.comderpharmachemica.com A critical step is the reductive amination of the nitrile, which introduces the aminomethyl group. derpharmachemica.com Finally, catalytic hydrogenation reduces the double bond to yield the saturated cyclohexane ring, resulting in an isomeric mixture from which the desired trans-isomer is isolated. derpharmachemica.comchemicalbook.com This pathway highlights the utility of the oxocyclohexane carboxylate scaffold in pharmaceutical synthesis. researchgate.netdntb.gov.ua

Table 1: Proposed Synthetic Route to an Ethyl-Substituted Tranexamic Acid Analogue This table outlines the key transformations based on the known synthesis of Tranexamic acid from ethyl 4-oxocyclohexane-1-carboxylate.

| Step | Reaction | Reagents | Intermediate Product |

| 1 | Cyanohydrin Formation | Sodium cyanide (NaCN) | 3-Ethyl-4-hydroxy-4-cyanocyclohexane-1-carboxylic acid ethyl ester |

| 2 | Dehydration | Phosphorus oxychloride (POCl₃), Pyridine | 3-Ethyl-4-cyanocyclohex-3-ene-1-carboxylic acid ethyl ester |

| 3 | Saponification | Methanolic Potassium Hydroxide (B78521) (KOH) | 3-Ethyl-4-cyanocyclohex-3-ene-1-carboxylic acid |

| 4 | Reductive Amination | Raney Nickel, Methanolic Ammonium Hydroxide | Mixture of 4-aminomethyl-3-ethylcyclohex-3-ene-1-carboxylic acid and its saturated analogue |

| 5 | Catalytic Hydrogenation | Palladium on Carbon (Pd-C), H₂ | Isomeric mixture of 4-(aminomethyl)-3-ethylcyclohexane-1-carboxylic acids |

| 6 | Purification | Recrystallization | Pure trans-4-(aminomethyl)-3-ethylcyclohexane-1-carboxylic acid |

Derivatization Strategies for Modified Cyclohexane Systems

The functional groups of this compound serve as points for derivatization, allowing for the creation of a library of modified cyclohexane systems with tailored properties for various applications.

The carboxylic acid moiety is readily converted into a wide range of ester derivatives. thermofisher.com In pharmaceutical sciences, this transformation is a common strategy in prodrug design. uobabylon.edu.iq By esterifying the carboxylic acid, the physicochemical properties of the parent molecule, such as lipophilicity and cell membrane permeability, can be significantly altered. uobabylon.edu.iqgoogleapis.com This can lead to improved oral absorption and bioavailability. uobabylon.edu.iq The choice of alcohol used for esterification allows for fine-tuning of the hydrolysis rate by plasma esterases, ensuring the release of the active carboxylic acid form at the desired site of action. google.com

In materials science, the dicarboxylate derivatives of such cyclohexane systems can serve as monomers for the synthesis of polyesters. The rigid cyclohexane backbone can impart desirable properties such as thermal stability and mechanical strength to the resulting polymer.

In addition to esters, the carboxylic acid can be converted to amides through reaction with primary or secondary amines using standard peptide coupling reagents. thermofisher.com This reaction opens up possibilities for conjugating the cyclohexane scaffold to various molecules of interest. For example, forming an amide bond with an amino acid or a peptide could be used to target specific tissues or improve the pharmacokinetic profile of the molecule. Similarly, conjugation to polymers like polyethylene (B3416737) glycol (PEG) is a well-established method to increase solubility and circulation half-life. The ketone group also offers a site for derivatization, such as through reductive amination, to introduce a primary or secondary amine, which can then be used for further conjugation, creating multifunctional cyclohexane derivatives.

Exploration in Polymer Chemistry and Material Science

A thorough search of databases related to polymer chemistry and material science did not yield any studies involving this compound. Carboxylic acids and their derivatives are often used as monomers or additives in the synthesis of polymers. The bifunctional nature of this molecule (a ketone and a carboxylic acid) could potentially be exploited in polymerization reactions or for modifying the properties of existing materials. However, its application in this field has not been explored or reported.

Future Research Directions and Concluding Remarks

Advancements in Asymmetric Synthesis of Chiral 3-Ethyl-4-oxocyclohexane-1-carboxylic acid

The development of stereoselective synthetic methods for producing enantiomerically pure forms of this compound is a significant area of future research. Chiral separation of cyclohexanecarboxylic acid derivatives has been an area of interest, and advancements in asymmetric synthesis would provide more efficient access to specific stereoisomers. orgsyn.orgresearchgate.net Future work will likely focus on the use of chiral catalysts, such as organocatalysts or transition-metal complexes, to control the stereochemistry of key bond-forming reactions. The goal is to develop scalable and cost-effective processes that can deliver high yields and excellent enantioselectivity.

| Catalyst Type | Potential Advantages | Research Focus |

| Organocatalysts | Metal-free, environmentally benign, readily available | Development of novel chiral amines, phosphines, and sulfonic acids |

| Transition-Metal Complexes | High turnover numbers, excellent stereocontrol | Design of new chiral ligands for metals like rhodium, ruthenium, and palladium |

Development of Novel Catalytic Systems for its Transformations